3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl butyrate 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl butyrate 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl butyrate is a natural product found in Notholaena affinis with data available.
Brand Name: Vulcanchem
CAS No.: 69306-85-0
VCID: VC18439154
InChI: InChI=1S/C21H20O8/c1-4-5-15(23)28-20-14(27-3)10-13(22)16-17(24)18(25)19(29-21(16)20)11-6-8-12(26-2)9-7-11/h6-10,22,25H,4-5H2,1-3H3
SMILES:
Molecular Formula: C21H20O8
Molecular Weight: 400.4 g/mol

3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl butyrate

CAS No.: 69306-85-0

Cat. No.: VC18439154

Molecular Formula: C21H20O8

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl butyrate - 69306-85-0

Specification

CAS No. 69306-85-0
Molecular Formula C21H20O8
Molecular Weight 400.4 g/mol
IUPAC Name [3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl] butanoate
Standard InChI InChI=1S/C21H20O8/c1-4-5-15(23)28-20-14(27-3)10-13(22)16-17(24)18(25)19(29-21(16)20)11-6-8-12(26-2)9-7-11/h6-10,22,25H,4-5H2,1-3H3
Standard InChI Key ZRKHWLRSNPTLPH-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)OC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure centers on a 4H-1-benzopyran-4-one (chromone) scaffold, substituted at positions 2, 3, 5, 7, and 8. Key features include:

  • Position 2: A 4-methoxyphenyl group, contributing to lipophilicity and π-π stacking interactions .

  • Position 3 and 5: Hydroxyl groups, enabling hydrogen bonding and antioxidant activity .

  • Position 7: A methoxy group, modulating electronic effects and metabolic stability .

  • Position 8: A butyrate ester moiety, enhancing solubility and bioavailability .

The interplay of these substituents distinguishes it from simpler flavonoids like quercetin or isorhamnetin, which lack the butyrate group and exhibit different substitution patterns .

Physicochemical Properties

  • Molecular Weight: 400.38 g/mol .

  • Solubility: Moderate solubility in polar organic solvents (e.g., DMSO, ethanol) due to the butyrate ester; limited aqueous solubility .

  • Thermal Stability: Decomposes above 200°C, as inferred from analogous chromenones .

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically involves multi-step functionalization of a chromone precursor:

  • Core Formation: Condensation of resorcinol derivatives with β-keto esters to construct the benzopyran nucleus .

  • Esterification: Introduction of the butyrate group at position 8 via Steglich esterification or acyl chloride reactions .

  • Protection/Deprotection: Selective protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) ethers, followed by deprotection under mild acidic conditions .

A representative pathway is outlined below:

Resorcinol derivativeβ-keto esterCondensationChromone intermediateButyryl chlorideEsterificationTarget compound[3][4]\text{Resorcinol derivative} \xrightarrow[\text{β-keto ester}]{\text{Condensation}} \text{Chromone intermediate} \xrightarrow[\text{Butyryl chloride}]{\text{Esterification}} \text{Target compound}[3][4]

Industrial Production

  • Scale-Up Challenges: Sensitivity of phenolic groups to oxidation necessitates inert atmospheres during manufacturing .

  • Purity Standards: Commercial suppliers report assays ≥90%, with HPLC-grade material available for research .

Biological Activities and Mechanisms

Anticancer Properties

In Jurkat leukemia cell lines, the compound demonstrated moderate cytotoxicity (IC50_{50} ≈ 20 μM), with efficacy influenced by:

  • Substituent Effects: The 4-methoxyphenyl group enhances membrane permeability compared to hydroxylated analogues .

  • Butyrate Role: The ester moiety may act as a prodrug, releasing butyric acid—a known histone deacetylase (HDAC) inhibitor .

CompoundCytotoxicity (IC50_{50})Key Substituents
Target Compound20 μM4-Methoxyphenyl, butyrate
Isorhamnetin>50 μM3'-Methoxy, 4'-hydroxyl
Dimeric Chromenone15 μM8,8'-Linkage

Comparative Analysis with Structural Analogues

Isorhamnetin (C16_{16}16H12_{12}12O7_{7}7)

  • Structural Differences: Lacks the 8-butyrate and 7-methoxy groups .

  • Bioactivity: Lower cytotoxicity but potent anti-inflammatory effects via NF-κB inhibition .

Dimeric Chromenones

  • Enhanced Potency: 8,8'-linked dimers show superior cytotoxicity (IC50_{50} ≈ 15 μM) due to dual HDAC/proteasome inhibition .

  • Synthetic Complexity: Dimerization requires additional coupling steps, reducing scalability .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Investigated for solid tumors and hematological malignancies .

  • Formulation Challenges: Encapsulation in lipid nanoparticles improves delivery .

Chemical Synthesis

  • Intermediate Use: Serves as a precursor for fluorescent probes targeting oxidative stress .

Future Perspectives

  • Mechanistic Studies: Elucidate HDAC inhibition and DNA intercalation potential .

  • Derivatization: Explore substituent effects at positions 2 and 8 to optimize pharmacokinetics .

  • Clinical Translation: Initiate preclinical toxicity studies to assess therapeutic index .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator